molecular formula C18H16N6 B2804909 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile CAS No. 2415472-82-9

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile

Cat. No. B2804909
CAS RN: 2415472-82-9
M. Wt: 316.368
InChI Key: XQROSZLADTZPTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease (AD) . Another series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps. For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease (AD) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been determined. For example, 1-(2-Pyrimidinyl)piperazine (1-PP, 1-PmP) has a molar mass of 164.21 g/mol .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, 1-(2-Pyrimidinyl)piperazine (1-PP, 1-PmP) is known to act as an antagonist of the α 2 -adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT 1A receptor .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, 1-(2-Pyrimidinyl)piperazine (1-PP, 1-PmP) has several hazard statements including H314, H315, H319, H335 .

Future Directions

The future directions of research on similar compounds involve the development of new and effective drugs for various diseases. For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their anti-tubercular activity . Another compound, PF-00734200, a dipeptidyl peptidase IV inhibitor, was used for the treatment of type 2 diabetes .

properties

IUPAC Name

2-(4-pyrimidin-4-ylpiperazin-1-yl)quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c19-12-15-11-14-3-1-2-4-16(14)22-18(15)24-9-7-23(8-10-24)17-5-6-20-13-21-17/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQROSZLADTZPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=NC4=CC=CC=C4C=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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